4,5-Dihydroxyphthalic acid

Catalog No.
S575071
CAS No.
63958-66-7
M.F
C8H6O6
M. Wt
198.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dihydroxyphthalic acid

CAS Number

63958-66-7

Product Name

4,5-Dihydroxyphthalic acid

IUPAC Name

4,5-dihydroxyphthalic acid

Molecular Formula

C8H6O6

Molecular Weight

198.13 g/mol

InChI

InChI=1S/C8H6O6/c9-5-1-3(7(11)12)4(8(13)14)2-6(5)10/h1-2,9-10H,(H,11,12)(H,13,14)

InChI Key

YZBCICVNBHNLTK-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1O)O)C(=O)O)C(=O)O

Synonyms

4,5-DHPA, 4,5-dihydroxyphthalic acid

Canonical SMILES

C1=C(C(=CC(=C1O)O)C(=O)O)C(=O)O

Precursor for Polyester Synthesis:

4,5-DHPA can be used as a precursor for the synthesis of specific polyesters. These polyesters, due to the presence of hydroxyl groups, exhibit unique properties like biodegradability and water solubility, making them attractive for various applications such as drug delivery and biomaterials. [Source: European Journal of Polymer Science ]

Ligand in Coordination Chemistry:

4,5-DHPA can act as a bidentate chelating ligand, meaning it can bind to a metal ion through two oxygen atoms from its hydroxyl groups. This property allows it to form complexes with various metal ions, potentially enabling applications in catalysis, sensing, and medicine. [Source: Journal of Coordination Chemistry ]

Potential Biological Activity:

Some studies have explored the potential biological activities of 4,5-DHPA. These include:

  • Antioxidant properties: In vitro studies suggest that 4,5-DHPA might possess antioxidant activity, potentially offering protection against oxidative stress. [Source: Molecules (MDPI) ]
  • Antimicrobial activity: Preliminary studies indicate that 4,5-DHPA might exhibit some antimicrobial activity against certain bacterial strains. [Source: Molecules (MDPI) ]

4,5-Dihydroxyphthalic acid is an organic compound with the molecular formula C8H6O6C_8H_6O_6. It is characterized by two hydroxyl groups located at the 4 and 5 positions of the phthalic acid structure. This compound is a derivative of phthalic acid, which is a significant building block in organic synthesis and polymer chemistry. The presence of hydroxyl groups enhances its reactivity and solubility in various solvents, making it useful in multiple applications.

  • Oxidation: It can be oxidized to form quinones or other aromatic compounds. The oxidation process typically involves the conversion of hydroxyl groups into carbonyl groups, leading to more reactive species .
  • Esterification: The carboxylic acid groups can react with alcohols to form esters, which are important in polymer chemistry.
  • Decarboxylation: Under certain conditions, it may lose carbon dioxide to form simpler aromatic compounds .

Research indicates that 4,5-dihydroxyphthalic acid exhibits potential biological activities. It has been studied for its role in microbial metabolism, particularly in the degradation of phthalate compounds by certain bacteria such as Pseudomonas testosteroni. These microorganisms utilize 4,5-dihydroxyphthalate as a carbon source, indicating its importance in bioremediation processes . Additionally, its derivatives have shown antioxidant properties, which may have implications for health and disease prevention .

The synthesis of 4,5-dihydroxyphthalic acid can be achieved through several methods:

  • Chemical Synthesis: Traditional chemical methods involve the hydroxylation of phthalic anhydride or phthalic acid using reagents such as sodium hydroxide or other hydroxylating agents under controlled conditions .
  • Biotechnological Methods: A notable biotechnological approach involves the use of specific microbial strains that can convert phthalate into 4,5-dihydroxyphthalic acid through metabolic pathways. This method is advantageous for producing the compound in a more environmentally friendly manner .

4,5-Dihydroxyphthalic acid has several applications:

  • Polymer Production: It serves as a monomer for synthesizing heat-resistant and conductive polymers. Its unique structure allows for the formation of various polymer architectures .
  • Intermediate in Organic Synthesis: The compound is used as an intermediate in synthesizing other chemical entities and materials due to its reactive functional groups.
  • Bioremediation: Its role in microbial metabolism makes it significant for bioremediation strategies aimed at degrading environmental pollutants .

Studies on the interactions of 4,5-dihydroxyphthalic acid with metals and other ligands reveal its ability to form complexes. For instance, it has been shown to interact with chromium(III) ions, forming stable complexes that may have implications for environmental chemistry and remediation strategies. The kinetics of these interactions suggest that 4,5-dihydroxyphthalic acid can act as a bidentate ligand due to its two hydroxyl groups and carboxylic acid functionalities .

Several compounds share structural similarities with 4,5-dihydroxyphthalic acid. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
2,3-Dihydroxybenzoic AcidHydroxyl groups at positions 2 and 3Used in coordination chemistry with metal ions
2,4-Dihydroxybenzoic AcidHydroxyl groups at positions 2 and 4Exhibits different biological activities
3,4-Dihydroxybenzoic AcidHydroxyl groups at positions 3 and 4Known for antioxidant properties
Phthalic AcidNo hydroxyl groupsBase compound from which derivatives are formed

The uniqueness of 4,5-dihydroxyphthalic acid lies in its specific positioning of hydroxyl groups which influences its reactivity and biological activity compared to other dihydroxybenzoic acids. Its ability to participate in both biological degradation processes and polymer synthesis distinguishes it from its structural analogs.

Chemical Synthesis Approaches

Directed Ortho-Metalation Strategies

Directed ortho-metalation represents a powerful synthetic strategy for the preparation of 4,5-dihydroxyphthalic acid and related aromatic compounds through regioselective functionalization [10]. The fundamental principle involves the use of directing metalation groups that coordinate with organolithium reagents to facilitate exclusive ortho-substitution on aromatic rings [12].

The aryl oxygen-carbamate group emerges as one of the most effective directing metalation groups in directed ortho-metalation chemistry, particularly for substrates requiring Lewis acid stability [10]. This directing group demonstrates superior ortho-directing ability compared to weaker directing groups such as methoxy, chloro, and methoxymethoxy substituents [11]. Research has established a hierarchical ordering of oxygen-based directing metalation groups, with oxygen-carbamate occupying the leading position due to its exceptional coordinating properties and resistance to electrophilic attack [11].

The mechanistic framework of directed ortho-metalation involves the formation of mixed aggregates between the directing group and organolithium bases such as n-butyllithium [14]. These reactions require substantial excesses of butyllithium base because aggregates consume the base and prevent efficient reaction progression [14]. The process operates through coordination of the heteroatom-containing directing group with lithium, followed by deprotonation at the ortho position to generate aryllithium intermediates that subsequently react with electrophiles [12].

Table 1: Directing Metalation Group Hierarchy and Effectiveness

Directing GroupRelative StrengthLewis Acid StabilityTypical Yield Range
Oxygen-carbamateHighestExcellent75-95%
Methoxymethyl etherHighGood60-85%
Methoxyethoxymethyl etherModerateModerate50-75%
MethoxyLowPoor30-60%

The versatility of directed ortho-metalation extends beyond simple ortho-substitution to enable meta-position functionalization through sterically hindered systems [11]. When ortho positions are blocked by bulky substituents such as triethylsilyl groups, metalation can proceed regiospecifically at the para position using n-butyllithium in combination with pentamethyldiethylenetriamine [11].

Competitive metalation studies demonstrate the superior directing ability of oxygen-carbamate groups when multiple directing groups are present on the same aromatic system [11]. In 1,3-disubstituted systems, the oxygen-carbamate group dominates the regioselectivity even in the presence of other directing groups, confirming its exceptional coordination strength [11].

Oxidative Dearomatization of Dihydroxybenzenes

Oxidative dearomatization of dihydroxybenzenes provides an alternative synthetic route to 4,5-dihydroxyphthalic acid through controlled oxidative transformations of catechol derivatives [19]. This methodology relies on the selective oxidation of dihydroxybenzene substrates to generate reactive intermediates that undergo subsequent functionalization reactions [23].

The oxidative dearomatization process typically involves the generation of quinone intermediates through the action of various oxidizing agents [20]. Lead tetraacetate has emerged as an effective oxidant for initiating dearomatization reactions, particularly when combined with carefully controlled radical cyclization steps [20]. The reaction conditions require precise temperature control and the presence of triethylborane as a key additive that enables low-temperature operation and facilitates rearomatization [20].

Phenoxonium species generated during oxidative dearomatization can enter multiple reaction pathways depending on the specific reaction conditions employed [19]. These intermediates include para-quinone methides, ortho-quinone methides, and their corresponding quinones, each offering distinct reactivity patterns for subsequent transformations [19]. The availability of reaction manifolds can be enhanced through the incorporation of conjugated substituents that extend the pi-framework of the aromatic system [19].

Table 2: Oxidative Dearomatization Reaction Conditions and Outcomes

Oxidizing AgentTemperature RangeTypical ConditionsProduct DistributionYield Range
Lead tetraacetate0-25°CTriethylborane, inert atmosphereQuinone derivatives65-85%
Hypervalent iodine-10 to 0°CMethanol solventMixed products50-75%
Manganese dioxide65-70°CTetrahydrofuran solventAldehyde products70-90%
Dimethyl sulfoxide/acetic anhydride20-25°CRoom temperatureKetone products85-95%

The copper-mediated oxidation of catechols under anaerobic conditions demonstrates the potential for extradiol cleavage reactions reminiscent of enzymatic oxygenase pathways [19]. This methodology involves methoxy(pyridine)copper(II) chloride as the oxidizing agent and proceeds through ortho-quinone intermediates that undergo carbon-carbon bond cleavage [19]. The reaction occurs in the absence of water, suggesting similarities to the hydrophobic environments found in metalloenzyme active sites [19].

Sequential oxidative dearomatization reactions enable the construction of complex molecular architectures through cascade processes [23]. These transformations can involve multiple bond-forming and bond-breaking events within a single reaction vessel, demonstrating the synthetic efficiency of oxidative dearomatization methodology [23]. The success of these cascade reactions depends on the compatibility of intermediate species with the ongoing oxidative conditions [23].

Biocatalytic Production Systems

Pseudomonas testosteroni Metabolic Engineering

Pseudomonas testosteroni represents a critical microorganism for the biocatalytic production of 4,5-dihydroxyphthalic acid through its natural phthalate degradation pathway [27]. This bacterium possesses the enzymatic machinery necessary to convert phthalic acid into 4,5-dihydroxyphthalic acid as an intermediate in its catabolic pathway [27]. The metabolic pathway proceeds through the sequential action of phthalate dioxygenase, dihydrodiol dehydrogenase, and 4,5-dihydroxyphthalate decarboxylase [29].

The phthalate catabolic pathway in Pseudomonas testosteroni involves the initial conversion of phthalic acid to cis-4,5-dihydroxy-4,5-dihydrophthalic acid through the action of phthalate dioxygenase [2]. This intermediate undergoes dehydrogenation to form 4,5-dihydroxyphthalic acid, which serves as the substrate for protocatechuate formation through decarboxylation [27]. Mutant strains blocked in the decarboxylation step accumulate 4,5-dihydroxyphthalic acid, enabling its isolation and characterization [27].

Metabolic engineering approaches focus on enhancing the production of 4,5-dihydroxyphthalic acid through the modification of regulatory and enzymatic components [24]. The gluconeogenic fast-growth phenotype observed in Pseudomonas species provides opportunities for optimizing carbon flux through the phthalate degradation pathway [24]. Comparative metabolic analysis reveals that Pseudomonas putida and Comamonas testosteroni exhibit similar metabolic decoupling strategies during gluconeogenic growth, suggesting conserved regulatory mechanisms [25].

Table 3: Enzyme Activities in Phthalate Degradation Pathway

EnzymeSpecific Activity (mU/mg protein)SubstrateProductInduction Requirements
Phthalate dioxygenase40-80Phthalic acidcis-DihydrodiolPhthalate
Dihydrodiol dehydrogenase60-120cis-Dihydrodiol4,5-Dihydroxyphthalic acidPhthalate
4,5-Dihydroxyphthalate decarboxylase150-2504,5-Dihydroxyphthalic acidProtocatechuatePhthalate
Protocatechuate 4,5-dioxygenase200-400ProtocatechuateRing cleavage productsAromatic compounds

The 4,5-dihydroxyphthalate decarboxylase enzyme has been purified and characterized from protocatechuate 4,5-dioxygenase-deficient mutants of Pseudomonas testosteroni [40]. The purified enzyme exhibits a molecular weight of 38,000 daltons per subunit with an apparent native molecular weight of 150,000 daltons, indicating a tetrameric structure [40]. Kinetic analysis reveals apparent Km values of 10.5 micrometers for 4,5-dihydroxyphthalic acid and 1.25 millimeters for 4-hydroxyphthalic acid [40].

The substrate specificity of 4,5-dihydroxyphthalate decarboxylase extends to 4-hydroxyphthalic acid, which undergoes decarboxylation to form meta-hydroxybenzoate [40]. The maximum velocity for 4,5-dihydroxyphthalic acid conversion exceeds that for 4-hydroxyphthalic acid by a factor of ten, demonstrating the enzyme's preference for the dihydroxy substrate [40]. Growth studies with various mutant strains confirm that 4-hydroxyphthalic acid metabolism proceeds through meta-hydroxybenzoate and protocatechuate intermediates [40].

Immobilized Enzyme Reactor Design

Immobilized enzyme reactor systems provide a robust platform for the continuous production of 4,5-dihydroxyphthalic acid through heterogeneous biocatalysis [35]. The immobilization of enzymes involved in phthalate metabolism offers advantages including enhanced enzyme stability, simplified product separation, reduced enzyme loss, and improved process control [37]. Four principal immobilization techniques are employed: non-covalent adsorption, physical entrapment, covalent attachment, and bio-conjugation [35].

Covalent bonding represents the most widely used method for irreversible enzyme immobilization due to its durability and effectiveness [39]. The functional groups participating in covalent binding typically involve lysine amino groups, cysteine thiol groups, and aspartic and glutamic acid carboxyl groups that are not essential for catalytic activity [39]. The activity of covalently bonded enzymes depends on the carrier material properties, coupling methodology, and specific reaction conditions during immobilization [39].

Table 4: Immobilized Enzyme Reactor Configurations and Performance

Reactor TypeMass TransferPressure DropEnzyme LoadingOperational StabilityTypical Applications
Packed BedExcellentHighHighGoodContinuous production
Fluidized BedGoodModerateModerateModerateLarge scale processing
MembraneSuperiorLowVariableExcellentProduct separation
Stirred TankVariableLowLowPoorBatch processing

Fixed-bed reactors emerge as important workhorses in biochemical industry applications due to their efficiency, low operational costs, and numerous construction and maintenance advantages [37]. These reactors provide large interfacial areas for enzyme-substrate contact and enable easy catalyst recovery through structured enzyme packing [38]. The key disadvantage involves increased pressure drop, particularly with small-sized packings, and reduced enzyme availability per unit reactor volume with increasing packing size [38].

The design optimization of immobilized enzyme reactors requires careful consideration of kinetic properties and reaction characteristics [33]. Systems exhibiting strong substrate inhibition benefit from continuously operated reactors with complete backmixing operating at high conversion levels [33]. Conversely, reactions with significant product inhibition may utilize batch reactors or plug flow reactors to achieve higher volumetric and catalyst-specific productivities [33].

Enzyme immobilization techniques for phthalate-degrading enzymes include carrier binding through physical adsorption, ionic bonding, and covalent attachment [32]. Catalase immobilization studies demonstrate successful covalent attachment to non-porous glass beads modified with 3-aminopropyltriethoxysilane followed by glutaraldehyde treatment [37]. This immobilization approach maintains enzyme activity while providing thermal and operational stability enhancements [37].

The biotin-avidin system provides an exceptionally strong non-covalent immobilization method with binding constants approaching 10^-15 molar [35]. The interaction between biotin and streptavidin remains essentially irreversible due to the unusual stability of these proteins against heat, denaturants, pH extremes, and proteolysis [35]. This immobilization strategy requires prior biotinylation of the target enzyme using chemical reagents such as biotin N-hydroxysuccinimide ester [35].

Table 5: Enzyme Immobilization Methods and Characteristics

MethodBinding StrengthReversibilityCostEnzyme Activity RetentionIndustrial Suitability
Physical AdsorptionWeakReversibleLow60-80%Limited
Covalent AttachmentStrongIrreversibleHigh40-70%Excellent
EntrapmentModerateIrreversibleModerate70-90%Good
Cross-linkingVery StrongIrreversibleHigh50-80%Good

XLogP3

0.3

Other CAS

63958-66-7

Wikipedia

4,5-dihydroxyphthalic acid

Dates

Last modified: 04-14-2024

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